

Application Note: Experimental Setup for Pinner Reaction with Ethyl Benzimidate

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Compound of Interest

Compound Name: Ethyl benzimidate

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Pinner reaction is a classic acid-catalyzed method for converting nitriles into imino ester hydrochlorides, commonly known as Pinner salts.^[1] First described by Adolf Pinner in 1877, this reaction is a cornerstone of organic synthesis.^[2] The resulting Pinner salt, in this case, **ethyl benzimidate** hydrochloride, is a versatile intermediate.^[3] It can be subsequently converted into various valuable compounds such as esters, amidines, or orthoesters through reactions with water, amines, or an excess of alcohol, respectively.^{[4][5]}

This application note provides a detailed protocol for the synthesis of **ethyl benzimidate** hydrochloride from benzonitrile and its subsequent conversion to benzamidine hydrochloride. Strict anhydrous conditions and low temperatures are critical for the success of these procedures to prevent the hydrolysis of the Pinner salt and minimize side reactions.^{[6][7]}

Synthesis of Ethyl Benzimidate Hydrochloride (Pinner Salt)

This protocol details the formation of the Pinner salt from benzonitrile and ethanol using anhydrous hydrogen chloride.

2.1. Principle

Benzonitrile is reacted with anhydrous ethanol in the presence of dry hydrogen chloride (HCl) gas. The nitrile nitrogen is first protonated by HCl, activating the carbon atom for nucleophilic attack by ethanol.[2][8] This results in the formation of the **ethyl benzimidate** hydrochloride salt, which typically precipitates from the reaction mixture.[9]

2.2. Materials and Equipment

- Chemicals: Benzonitrile ($\text{C}_6\text{H}_5\text{CN}$), Absolute Ethanol (anhydrous), Diethyl Ether (anhydrous), source of dry Hydrogen Chloride (HCl) gas.
- Equipment: Three-neck round-bottom flask, gas dispersion tube (bubbler), magnetic stirrer and stir bar, ice-salt bath, drying tube (e.g., with CaCl_2), Büchner funnel and flask, vacuum source.

2.3. Experimental Protocol

- Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube extending below the surface of the eventual reaction mixture, and a drying tube to protect from atmospheric moisture. Place the entire setup in an ice-salt bath to maintain a temperature of 0-5 °C.[6]
- Reagent Preparation: In the flask, prepare a solution of benzonitrile (e.g., 51.5 g, 0.5 mol) in absolute ethanol (e.g., 25 g, 0.54 mol).[10] Anhydrous diethyl ether can be added as a co-solvent to facilitate precipitation of the product.
- HCl Introduction: Slowly bubble dry HCl gas through the stirred solution.[10] Monitor the absorption of HCl (e.g., by weight gain, aiming for approximately 21 g, 0.58 mol).[10] The temperature must be strictly maintained between 0-5 °C throughout the addition to prevent the formation of amide byproducts.[7]
- Reaction and Precipitation: After HCl addition is complete, seal the flask and allow it to stand at a low temperature (e.g., in a refrigerator) for 24-48 hours.[10] A crystalline white solid, the **ethyl benzimidate** hydrochloride, will precipitate.
- Isolation and Purification: Quickly filter the solid precipitate using a Büchner funnel. To minimize exposure to atmospheric moisture, wash the crystals with cold, anhydrous diethyl ether.

- Drying: Dry the collected Pinner salt under vacuum to a constant weight. The product should be stored in a desiccator as it is hygroscopic.

2.4. Data Presentation: Synthesis of **Ethyl Benzimidate** HCl

Reactant	Molecular Weight (g/mol)	Amount (g)	Moles (mol)	Molar Ratio
Benzonitrile	103.12	51.5	0.50	1.0
Ethanol	46.07	25.0	0.54	~1.1
Hydrogen Chloride	36.46	~21.3	~0.58	~1.15
Parameter	Condition			
Temperature	0-5 °C			
Reaction Time	24-48 hours			
Expected Yield	>90%			

Table based on typical literature procedures.[\[10\]](#)[\[11\]](#)

Application: Synthesis of Benzamidine Hydrochloride

This protocol describes the conversion of the isolated **ethyl benzimidate** hydrochloride into benzamidine hydrochloride using alcoholic ammonia.

3.1. Principle

The prepared Pinner salt reacts with ammonia in a nucleophilic substitution reaction. The ethoxy group (-OEt) is displaced by the amino group (-NH₂) to form benzamidine, which is isolated as its hydrochloride salt.

3.2. Materials and Equipment

- Chemicals: **Ethyl benzimidate** hydrochloride (from Part 2), absolute ethanol saturated with dry ammonia (alcoholic ammonia), concentrated HCl, activated charcoal.
- Equipment: Round-bottom flask, magnetic stirrer, mechanical stirrer, filtration apparatus, rotary evaporator.

3.3. Experimental Protocol

- Reaction Setup: In a flask, place the crushed **ethyl benzimidate** hydrochloride prepared in the previous step.
- Ammonolysis: Add a solution of dry ammonia in absolute ethanol (e.g., an 8% solution containing ~12 g of ammonia) slowly to the Pinner salt with stirring.^[10] The Pinner salt will gradually dissolve, and ammonium chloride will precipitate.
- Reaction: Stir the mixture for several hours (e.g., 3 hours) at room temperature to ensure complete conversion.^[10]
- Work-up: Filter the reaction mixture by suction to remove the precipitated ammonium chloride.
- Isolation: Concentrate the filtrate on a rotary evaporator. Acidify the solution with concentrated hydrochloric acid, decolorize with activated charcoal if necessary, and filter again.^[10]
- Crystallization: Evaporate the filtrate nearly to dryness at room temperature. The crystals of benzamidine hydrochloride dihydrate will form.^[10]
- Purification: Collect the crystals by filtration and air-dry. A second crop can be obtained by concentrating the mother liquor.

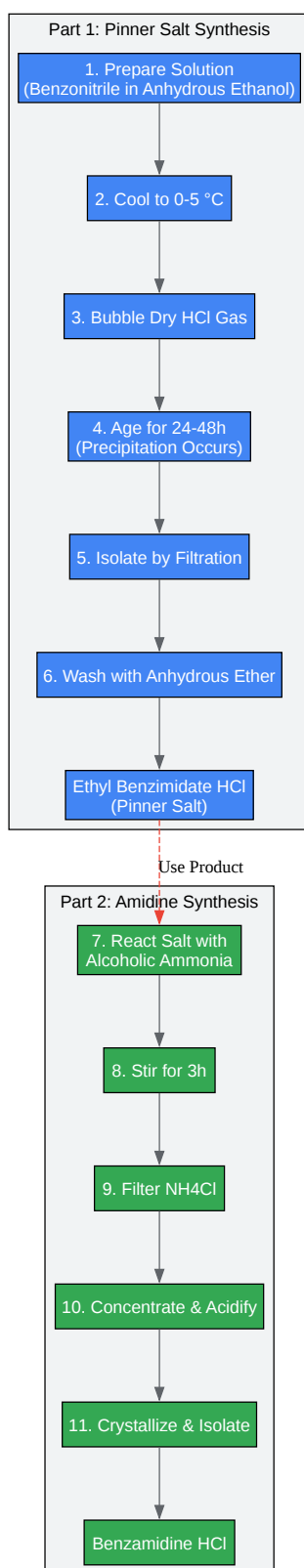
3.4. Data Presentation: Synthesis of Benzamidine HCl

Reactant	Moles (mol)	Molar Ratio
Ethyl Benzimidate HCl	0.50	1.0
Ammonia	~0.70	~1.4
Parameter	Condition	
Temperature	Room Temperature	
Reaction Time	3 hours	
Reported Yield	80-95%	

Table based on the procedure from Organic Syntheses.[\[10\]](#)

Visualizations

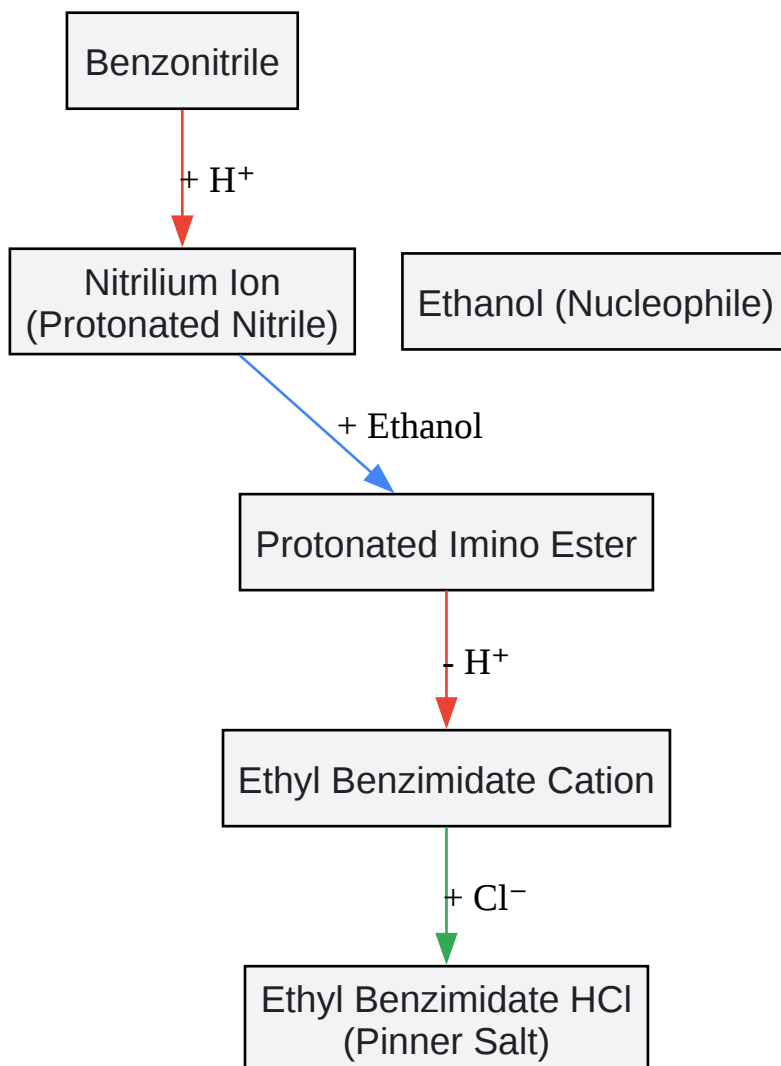
4.1. Experimental Workflow



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Caption: Workflow for Pinner reaction and subsequent amidine synthesis.

4.2. Pinner Reaction Mechanism



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Caption: Simplified mechanism of Pinner salt formation.

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